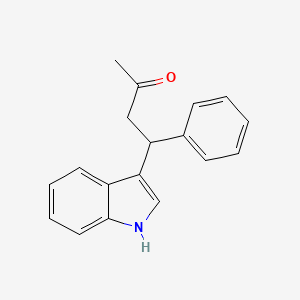

4-(1H-indol-3-yl)-4-phenylbutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

21909-35-3 |

|---|---|

Molecular Formula |

C18H17NO |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)-4-phenylbutan-2-one |

InChI |

InChI=1S/C18H17NO/c1-13(20)11-16(14-7-3-2-4-8-14)17-12-19-18-10-6-5-9-15(17)18/h2-10,12,16,19H,11H2,1H3 |

InChI Key |

UFYFDMWZKYHJCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Pertaining to 4 1h Indol 3 Yl 4 Phenylbutan 2 One and Its Analogues

Strategies for Constructing the 4-(1H-indol-3-yl)-4-phenylbutan-2-one Core

Precursor Synthesis and Reactivity

The primary precursors for the synthesis of the target molecule are indole (B1671886) and an appropriate phenylbutanone derivative. The indole ring itself can be synthesized through various established methods, with the Fischer indole synthesis being a classic and versatile approach. orientjchem.orgresearchgate.net This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde. orientjchem.org

The butanone moiety is typically introduced using a precursor such as benzalacetone ((E)-4-phenylbut-3-en-2-one). Benzalacetone is an α,β-unsaturated ketone, and its reactivity is characterized by the electrophilic nature of the β-carbon in the carbon-carbon double bond, making it susceptible to nucleophilic attack.

Indole Ring Functionalization and Butanone Moiety Integration

The most direct and common method for integrating the butanone moiety at the C3 position of the indole ring is through a Michael addition reaction, also known as conjugate addition. mdpi.com In this reaction, the electron-rich C3 position of the indole acts as a nucleophile and attacks the β-carbon of benzalacetone. This reaction is often catalyzed by Brønsted or Lewis acids to activate the α,β-unsaturated ketone. mdpi.com

A plausible mechanism for the acid-catalyzed Michael addition involves the protonation of the carbonyl oxygen of benzalacetone, which increases the electrophilicity of the β-carbon. The indole then attacks this activated position, leading to the formation of a carbocation intermediate, which subsequently loses a proton to regenerate the aromaticity of the indole ring and yield the final product, this compound.

Catalysts that have been reported to be effective for the conjugate addition of indoles to α,β-unsaturated ketones include Brønsted acid ionic liquids, which have the advantage of being recyclable. mdpi.com

Table 1: Catalysts for the Michael Addition of Indole to Benzalacetone

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| [PyN(CH2)4SO3H][p-CH3PhSO3] | Acetonitrile, 80 °C, 4h | Excellent | mdpi.com |

| Lewis Acids (e.g., AlCl3, ZnCl2) | Various solvents | Moderate to Good | General Knowledge |

Derivatization Approaches for Structural Analogs of this compound

The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications can be made to the indole nitrogen, the phenyl ring, and the butanone chain.

Modifications on the Indole Nitrogen (N1-substitution)

The nitrogen atom of the indole ring (N1) is a common site for derivatization. N-alkylation and N-acylation are two primary methods used to introduce various substituents at this position.

N-Alkylation: This can be achieved by treating the parent compound with an alkyl halide in the presence of a base. google.com Common bases include sodium hydride (NaH), which deprotonates the indole nitrogen to form a more nucleophilic indolide anion. The choice of solvent is typically an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

N-Acylation: The introduction of an acyl group at the N1 position can be accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Table 2: Examples of N1-Substitution Reactions on Indole Derivatives

| Reagent | Reaction Type | Product Type | General Reference |

| Alkyl Halide (e.g., CH3I) / Base (e.g., NaH) | N-Alkylation | N-Alkyl-4-(indol-3-yl)-4-phenylbutan-2-one | google.com |

| Acyl Chloride (e.g., CH3COCl) / Base | N-Acylation | N-Acyl-4-(indol-3-yl)-4-phenylbutan-2-one | General Knowledge |

Substitutions on the Phenyl Ring

The phenyl ring of the butanone side chain can be modified through electrophilic aromatic substitution reactions. The directing effects of the existing alkyl group on the ring will influence the position of the incoming substituent. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. sigmaaldrich.com

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Halogens such as bromine or chlorine can be introduced using the respective halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: An acyl group can be introduced using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl3). sigmaaldrich.comorganic-chemistry.org

The position of substitution (ortho, meta, or para) will depend on the nature of any existing substituents on the phenyl ring.

Alterations to the Butanone Chain and Ketone Functionality

The butanone side chain offers two primary sites for modification: the ketone carbonyl group and the adjacent carbon atoms.

Reduction of the Ketone: The ketone functionality can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4). umass.edu This reaction transforms the butanone into a butanol derivative, specifically 4-(1H-indol-3-yl)-4-phenylbutan-2-ol.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) can add to the carbonyl carbon of the ketone to form a tertiary alcohol after an acidic workup. mnstate.edu This allows for the introduction of a wide variety of alkyl or aryl groups at the C2 position of the butanone chain.

Table 3: Examples of Modifications to the Butanone Chain

| Reagent | Reaction Type | Product | General Reference |

| Sodium Borohydride (NaBH4) | Ketone Reduction | 4-(1H-indol-3-yl)-4-phenylbutan-2-ol | umass.edu |

| Methylmagnesium Bromide (CH3MgBr) | Grignard Addition | 2-methyl-4-(1H-indol-3-yl)-4-phenylbutan-2-ol | mnstate.edu |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Role of the Indole (B1671886) Moiety in Biological Activity

The indole ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic the structure of peptides and participate in various biological interactions. frontiersin.orgnih.gov In the context of cannabinoid receptor ligands, the indole moiety plays a critical role in receptor affinity and activation.

Key aspects of the indole's contribution to activity include:

The Indole Nitrogen (N-H): The hydrogen atom on the indole nitrogen can act as a hydrogen bond donor. Modifications at this N1 position, such as alkylation, significantly influence receptor binding. For instance, in related cannabimimetic indoles, the length of the N1-alkyl chain is a critical determinant of affinity for both CB1 and CB2 receptors, with optimal binding often observed with butyl or pentyl chains. bohrium.com

The C3-Linker: The attachment of the phenylbutan-2-one side chain at the C3 position of the indole is a common feature in many synthetic cannabinoid receptor agonists. This specific linkage orients the side chain in a manner conducive to fitting within the receptor's binding pocket.

Substitution on the Indole Ring: Adding substituents to the bicyclic indole core can fine-tune the molecule's electronic and steric properties, impacting its biological profile. Studies on related indol-3-yl ketones have shown that substitutions at various positions (e.g., 4-, 5-, 6-, or 7-position) can be detrimental to agonist activity but may improve the selectivity between CB1 and CB2 receptors. nih.govmdpi.com For example, in one series of compounds, 5-chloro substitution on the indole core led to a decrease in CB1 receptor affinity compared to substitution at the 6-position. mdpi.com

The following table summarizes the effects of substitutions on the indole ring for a series of analogous indol-3-yl-tetramethylcyclopropyl ketones, which provides insight into the potential impact of similar substitutions on the 4-(1H-indol-3-yl)-4-phenylbutan-2-one scaffold. nih.gov

| Compound/Substitution | CB2 Binding Affinity (Ki, nM) | CB1 Binding Affinity (Ki, nM) | CB2/CB1 Selectivity |

| Unsubstituted Indole | 0.8 | 15.6 | 19.5 |

| 5-Fluoro | 2.5 | 37.5 | 15 |

| 6-Fluoro | 1.9 | 22.1 | 11.6 |

| 7-Methyl | 1.1 | 146 | 133 |

| 5-Chloro | 3.3 | 512 | 155 |

Impact of Substitutions on the Phenylbutan-2-one Fragment on Activity

Phenyl Ring Substitutions: The phenyl group often interacts with a hydrophobic pocket within the target receptor. Adding substituents can modulate these interactions. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro) at the ortho, meta, or para positions can alter the electronic distribution and steric profile. In studies of various diaryl compounds, such substitutions have been shown to significantly affect biological activity. mdpi.comnih.gov For example, in a series of 2-phenyl-1H-indole derivatives, substitutions on the phenyl ring were explored to optimize antimicrobial and antioxidant activities. nih.gov

Butanone Linker Modifications: The four-carbon chain with a ketone at the 2-position provides a specific length and flexibility. Altering the chain length, modifying the position of the ketone, or replacing the ketone with other functional groups can drastically affect how the ligand binds. The carbonyl oxygen can act as a hydrogen bond acceptor, which is often a critical interaction with receptor residues.

Stereochemical Influences on Biological Recognition and Efficacy

The this compound molecule possesses a chiral center at the C4 position of the butanone chain. Consequently, it exists as two enantiomers, (R) and (S). Stereochemistry is known to play a pivotal role in the biological activity of many drugs, as biological receptors are themselves chiral environments. nih.gov

It is well-documented for cannabinoid receptor ligands that enantiomers can exhibit significant differences in their affinity, potency, and efficacy. frontiersin.orgfrontiersin.org

Differential Receptor Binding: One enantiomer often fits more snugly or makes more optimal contacts within the receptor's binding site than the other. For many indazole-3-carboxamide synthetic cannabinoids, the (S)-enantiomers consistently show higher potency at both CB1 and CB2 receptors compared to their (R)-counterparts. frontiersin.orgfrontiersin.org

Functional Selectivity: In some cases, enantiomers may not only differ in potency but also in their functional activity, with one acting as an agonist (activating the receptor) and the other as an antagonist (blocking the receptor) or an inverse agonist. For the CB2 selective ligand AM1241, the (S)-enantiomer was found to be a functional agonist, while the (R)-enantiomer acted as an inverse agonist at rodent CB2 receptors, demonstrating the profound impact of stereochemistry. nih.govresearchgate.net

This stereoselectivity underscores the importance of synthesizing and testing enantiomerically pure compounds to accurately determine their pharmacological profile and therapeutic potential.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a widely used strategy in drug design to discover novel chemotypes with improved properties by replacing a core molecular framework with a structurally different but functionally similar one. mdpi.comnih.gov Isosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties.

Indole Replacements: The indole core can be replaced by other bicyclic or monocyclic heterocycles to explore new chemical space or overcome issues like metabolic instability. A common example is the replacement of indole with indazole, which has been shown to yield potent dual inhibitors of MCL-1/BCL-2 from selective MCL-1 inhibitors, preserving the necessary spatial arrangement of key functional groups. nih.gov In the field of cannabinoid research, shifting from indole to indazole or 7-azaindole (B17877) scaffolds has been shown to maintain or modulate receptor affinity and selectivity. frontiersin.org

Phenyl Ring Replacements: The phenyl ring can be replaced by other aromatic systems (e.g., pyridine, thiophene) or even non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.1.1]hexane. nih.gov These "saturated bioisosteres" can mimic the geometry of the phenyl ring while improving physicochemical properties such as solubility and metabolic stability. nih.gov This strategy aims to "escape from flatland," reducing the planarity and lipophilicity often associated with multiple aromatic rings. nih.gov

These approaches are valuable for generating new intellectual property and developing drug candidates with more favorable pharmacokinetic profiles. nih.govnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. biomolther.orgnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for activity.

For classes of compounds like indole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been successfully applied. mdpi.com

Model Development: A QSAR study involves selecting a series of analogous compounds with known biological activities (the training set). Molecular descriptors (physicochemical properties, steric fields, electrostatic fields) are calculated for each molecule. Statistical methods are then used to build a model that links these descriptors to the observed activity. researchgate.net

Predictive Power: A reliable QSAR model must be validated using an external set of compounds (the test set) to ensure it has predictive power. biomolther.org For aminoalkylindole derivatives targeting cannabinoid receptors, CoMFA models have shown that the steric field often provides the principal contribution to biological activity, highlighting the importance of molecular shape for receptor fit. mdpi.com

Design Insights: The graphical outputs of 3D-QSAR models (contour maps) can guide medicinal chemists in designing new molecules. These maps indicate regions where, for example, adding a bulky group would be favorable for activity (sterically favored region) or where an electronegative group would be beneficial (electrostatically favored region). mdpi.comnih.gov Such models are invaluable for prioritizing the synthesis of new analogs with a higher probability of success.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule, such as 4-(1H-indol-3-yl)-4-phenylbutan-2-one, might interact with a protein target.

The identification of key binding pockets and specific amino acid residues is a critical outcome of molecular docking studies. For indole (B1671886) derivatives, binding sites are often hydrophobic pockets lined with aromatic residues such as tryptophan, tyrosine, and phenylalanine, which can engage in favorable interactions with the indole and phenyl moieties of this compound. Additionally, polar residues like serine, threonine, and aspartate, or charged residues such as lysine (B10760008) and arginine, are often found to form hydrogen bonds with the functional groups of the ligand. For instance, in studies of indole derivatives targeting protein kinases, interactions with the hinge region of the ATP-binding site are frequently observed. The specific residues involved can vary significantly depending on the protein target, but the general principles of hydrophobic and hydrogen bonding interactions remain central to the binding of this class of compounds.

| Potential Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Indole N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Ketone C=O | Lysine, Arginine, Serine, Threonine, Tyrosine |

| π-π Stacking | Indole Ring, Phenyl Ring | Tryptophan, Tyrosine, Phenylalanine, Histidine |

| Hydrophobic Interactions | Butyl Chain, Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules.

DFT studies are instrumental in elucidating the electronic properties of molecules like this compound. nih.gov These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov For indole derivatives, the electron-rich indole ring typically contributes significantly to the HOMO, indicating its propensity to act as an electron donor in interactions. The electrostatic potential map can highlight regions of positive and negative charge, identifying potential sites for electrophilic and nucleophilic attack. nih.gov

| Quantum Chemical Parameter | Significance | Predicted Trend for this compound |

| HOMO Energy | Electron-donating ability | High, localized on the indole ring |

| LUMO Energy | Electron-accepting ability | Lower, potentially distributed over the phenyl and ketone moieties |

| HOMO-LUMO Gap | Chemical reactivity, stability | Moderate, suggesting potential for biological activity |

| Dipole Moment | Polarity | Non-zero, indicating an uneven distribution of charge |

| Electrostatic Potential | Sites for molecular interactions | Negative potential around the ketone oxygen, positive potential around the indole N-H |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive compounds from large chemical libraries. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. For indole derivatives, common pharmacophoric features often include a hydrogen bond donor (from the indole NH), one or more aromatic rings, and a hydrogen bond acceptor. mdpi.comnih.govconsensus.app The specific arrangement and distances between these features are critical for activity. mdpi.comnih.govconsensus.app

Once a pharmacophore model is developed, it can be used as a query in a virtual screen of large compound databases to identify other molecules that fit the model and are therefore likely to be active. jetir.org This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. Virtual screening can be either ligand-based, using a known active molecule to build the pharmacophore, or structure-based, where the pharmacophore is derived from the ligand-binding site of a protein. acs.org For a compound like this compound, a pharmacophore model could be constructed based on its key interaction features, and this model could then be used to discover other novel compounds with similar biological potential. proceedings.sciencenih.gov

In Silico Pharmacokinetic Assessments (ADME Predictions, excluding human data)

Computational, or in silico, methods are valuable tools in the early stages of drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.govcambridge.org These predictive models help to identify candidates with potentially favorable pharmacokinetic profiles before resource-intensive laboratory testing is undertaken. springernature.com However, for the specific compound this compound, there is a notable absence of published studies detailing its in silico pharmacokinetic assessments. The following sections discuss the theoretical parameters that would be evaluated in such an assessment.

Absorption and Distribution Profiles (e.g., Caco-2 Permeability, Oral Absorption Prediction)

Specific in silico predictions for the absorption and distribution of this compound have not been reported in the available scientific literature.

In a typical computational evaluation, absorption characteristics are often predicted using models such as Caco-2 permeability. The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and, when cultured, differentiates to form a monolayer of polarized enterocytes that serve as a model for the human intestinal epithelium. In silico models predicting Caco-2 permeability estimate a compound's potential for passive diffusion across the intestinal barrier, a key factor in oral absorption.

Similarly, predictive models for oral absorption provide an integrated assessment of a compound's likelihood of being absorbed from the gastrointestinal tract into the bloodstream. These models consider various physicochemical properties to classify a compound's potential for high or low oral absorption.

Rule-of-Five and Drug-likeness Parameters

A specific drug-likeness analysis for this compound based on computational models is not available in published research.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most common sets of guidelines for assessing drug-likeness is Lipinski's "Rule-of-Five". This rule establishes four simple physicochemical parameter ranges that are commonly met by orally bioavailable drugs:

Molecular Weight (MW): less than 500 Daltons

Log P (an indicator of lipophilicity): not greater than 5

Hydrogen Bond Donors (HBD): not more than 5

Hydrogen Bond Acceptors (HBA): not more than 10

Compounds that comply with these rules are considered to have a higher probability of good oral absorption and permeation. Various computational tools and platforms, such as SwissADME and ADMETlab, are available to calculate these and other drug-likeness parameters. ayushcoe.in

Below is a hypothetical table structure that would typically be used to present such data.

| Parameter | Value | Rule of Five Compliance |

| Molecular Weight ( g/mol ) | Data not available | Data not available |

| Log P | Data not available | Data not available |

| Hydrogen Bond Donors | Data not available | Data not available |

| Hydrogen Bond Acceptors | Data not available | Data not available |

Theoretical Prediction of Metabolic Pathways

While specific in silico metabolic predictions for this compound are not documented, the metabolism of indole-containing compounds has been studied more broadly. researchgate.netresearchgate.net The indole ring is a common structural motif in many biologically active molecules and is known to be a substrate for various metabolic enzymes. nih.gov

Theoretically, the metabolism of this compound would likely involve several key pathways:

Oxidation: The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes. researchgate.net Hydroxylation can occur at various positions on the indole nucleus, commonly at the 2, 4, 5, or 6-positions. The phenyl group and the aliphatic chain are also potential sites for hydroxylation.

Conjugation: Following oxidation, the resulting hydroxylated metabolites can undergo phase II conjugation reactions. researchgate.net This typically involves the addition of a polar group, such as glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (B86663) (via sulfotransferases), to increase water solubility and facilitate excretion. researchgate.net

Ketone Reduction: The ketone group in the butanone chain could be subject to reduction to a secondary alcohol by carbonyl reductases.

The gut microbiota can also play a role in the metabolism of tryptophan, the precursor to indole, leading to various indole derivatives. nih.govmdpi.com These microbial metabolites can then be absorbed and further metabolized by host enzymes. researchgate.net Predicting the specific metabolites of this compound would require dedicated computational software that models the interaction of the compound with metabolic enzymes. mdpi.com

A summary of the probable metabolic reactions is presented in the table below.

| Metabolic Reaction | Potential Site on Compound | Enzyme Family |

| Hydroxylation | Indole ring, Phenyl ring, Aliphatic chain | Cytochrome P450 (CYP) |

| Glucuronidation | Hydroxylated metabolites | UDP-glucuronosyltransferases (UGT) |

| Sulfation | Hydroxylated metabolites | Sulfotransferases (SULT) |

| Ketone Reduction | Butanone carbonyl group | Carbonyl Reductases (CBR) |

Future Research and Perspectives on this compound

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds. nih.govchemijournal.comresearchgate.netwisdomlib.orgresearchgate.net Its fusion of a benzene (B151609) and a pyrrole (B145914) ring provides a unique electronic and structural environment that allows for interaction with a wide array of biological targets. When combined with other pharmacologically relevant moieties, such as the phenylbutanone scaffold known for its own set of biological activities, the resulting hybrid molecule, this compound, presents a compelling subject for future research. frontiersin.orgjst.go.jphorizonepublishing.com Although this specific compound is not extensively characterized in current literature, its constituent parts suggest significant potential. This article explores the prospective research directions for this compound, focusing on synthetic exploration, target identification, computational design, and synergistic therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity of 4-(1H-indol-3-yl)-4-phenylbutan-2-one?

- Methodological Answer : Utilize a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks based on the indole and phenyl proton environments (e.g., aromatic protons at δ 7.0–7.8 ppm and ketone carbonyl signals at ~200–220 ppm in 13C NMR) .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases using buffered systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6 with methanol, 65:35 v/v) to resolve impurities .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (expected exact mass: ~265.12 g/mol for C₁₈H₁₅NO).

Q. How can researchers stabilize this compound during storage and handling?

- Methodological Answer :

- Store under inert gas (e.g., argon) at –20°C to minimize oxidation of the indole moiety .

- Use amber vials to prevent photodegradation, as indole derivatives are light-sensitive .

- Monitor purity periodically via HPLC to detect degradation products (e.g., hydroxylated byproducts) .

Advanced Research Questions

Q. What experimental designs address discrepancies in the compound’s reactivity under varying catalytic conditions?

- Methodological Answer :

- Control Variables : Fix solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C vs. Raney Ni) to isolate electronic vs. steric effects .

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track reaction intermediates and identify rate-limiting steps .

- Cross-Validation : Compare results with structurally similar ketones (e.g., 4-phenyl-2-butanone) to assess inductive effects of the indole group .

Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding interactions with indole-recognizing targets (e.g., serotonin receptors) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- In Vitro Assays : Test inhibitory activity in enzyme systems (e.g., monoamine oxidase) using UV-Vis spectroscopy to monitor substrate depletion .

Q. What strategies mitigate sample degradation in long-term kinetic studies?

- Methodological Answer :

- Continuous Cooling : Maintain samples at 4°C during experiments to slow organic degradation, as elevated temperatures accelerate ketone instability .

- Stabilizing Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent radical-mediated decomposition .

- Real-Time Monitoring : Employ hyphenated techniques like LC-MS to track degradation pathways without interrupting experiments .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests (e.g., shake-flask method) using USP-grade solvents and controlled temperatures .

- Purity Verification : Ensure batches are free of hygroscopic impurities via Karl Fischer titration .

- Cross-Study Comparison : Account for solvent lot variations (e.g., ethanol denaturation levels) that may affect solubility profiles .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in biological assays?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as indole derivatives may irritate mucous membranes .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for ketone-containing waste .

- Toxicity Screening : Conduct preliminary Ames tests or zebrafish embryo assays to assess mutagenic/teratogenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.